Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a chemical compound characterized by the molecular formula and a molecular weight of 243.31 g/mol. This compound is notable for its structural components, which include a tert-butyl group, a piperidine ring, and a hydrazinecarbonyl moiety. Its synthesis and application in organic chemistry make it a subject of interest in medicinal chemistry and materials science.
This compound can be sourced from various chemical suppliers and databases such as PubChem and AK Scientific. It is classified under several hazard categories, indicating potential risks such as acute toxicity if ingested or if it comes into contact with skin or eyes . The compound has the CAS number 859154-32-8, which helps in its identification within chemical registries.
The synthesis of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(3-dimethylaminoacryloyl)piperidine-1-carboxylate with methylhydrazine. The reaction conditions often include solvents like dichloromethane and may involve catalysts to enhance the reaction efficiency.
Industrial methods may adapt this process for larger-scale production, optimizing parameters such as temperature, pressure, and reactant concentrations to achieve consistent product quality.
The molecular structure of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate features a piperidine ring that is substituted with a tert-butyl group and a hydrazinecarbonyl group. The InChI representation of the compound is:
The InChI Key for this compound is DABYYYLRDBQJTK-UHFFFAOYSA-N.
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate can participate in various chemical reactions due to its functional groups. Notably:
These reactions are typically conducted under controlled conditions to optimize yields and minimize by-products .
The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate involves its interaction with biological targets through its hydrazine and piperidine structures. These interactions can lead to the formation of stable complexes with proteins or enzymes, potentially influencing various biochemical pathways relevant in medicinal chemistry.
The specific pathways affected depend on the target molecules involved in the interaction, which may include enzymes related to cancer therapy or other biological processes .
Relevant data regarding toxicity indicate that it is harmful if swallowed (GHS classification) and requires appropriate safety measures during handling .
Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate has several significant applications:
This compound exemplifies the versatility of piperidine derivatives in both synthetic organic chemistry and pharmaceutical applications, highlighting its importance in ongoing research efforts within these fields.
The most straightforward route to tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate involves hydrazinolysis of the corresponding carboxylic acid derivative. This two-step sequence begins with commercially available nipecotic acid (piperidine-3-carboxylic acid), which undergoes Boc protection under standard conditions using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting tert-butyl piperidine-1-carboxylate-3-carboxylic acid is then activated for nucleophilic attack – typically through conversion to an acid chloride or ester intermediate. Subsequent treatment with anhydrous hydrazine in controlled stoichiometry yields the target hydrazide [1] [4].
Critical Reaction Parameters:
Table 1: Representative Reaction Conditions for Hydrazide Synthesis
Starting Material | Activating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Boc-nipecotic acid methyl ester | None | Methanol | Reflux | 12 | 85–90 |
Boc-nipecotic acid | DCC/DMAP | THF | 25 | 4 | 78 |
Boc-nipecotic acid chloride | None | Dichloromethane | 0 → 25 | 1.5 | 92 |
This methodology reliably delivers multi-gram quantities (up to 100g) with purity ≥95%, as evidenced by commercial availability at scales from 100mg to 5g [1]. The crystalline solid exhibits long-term stability when stored under inert conditions at 2–8°C, making it a practical synthetic intermediate.
While the parent compound exists as a racemate, the (3R)-enantiomer (CAS: 859154-32-8) holds particular significance in asymmetric synthesis targeting biologically active molecules. Two principal strategies enable access to enantiopure material:
Chiral Resolution of Racemates: Diastereomeric salt formation using chiral acids like (-)-di-p-toluoyl-L-tartaric acid (DPTTA) effectively resolves racemic mixtures. A representative protocol dissolves the racemic hydrazide and 1 equivalent of DPTTA in methanol under reflux, followed by gradual cooling to induce crystallization of the diastereomeric salt. After filtration and recrystallization, treatment with sodium carbonate liberates the enantiomerically enriched free base, which is extracted into ethyl acetate. This approach achieves ≥98% ee with isolated yields of 30–40% per cycle, though iterative recrystallization can enhance enantiopurity at the expense of yield [7].
Chiral Pool Synthesis: Beginning with enantiomerically pure nipecotic acid derivatives obtained from natural amino acid precursors (e.g., L-lysine). Boc protection followed by Curtius rearrangement or mixed anhydride formation installs the hydrazinecarbonyl group while preserving stereochemical integrity. This route benefits from established commercial sources of both (R)- and (S)-nipecotic acid derivatives.
Table 2: Enantioselective Synthesis Performance Metrics
Method | Chiral Auxiliary/Agent | Max ee (%) | Yield (%) | Throughput Challenge |
---|---|---|---|---|
Diastereomeric Salt Formation | (-)-DPTTA | 98.5 | 35 | Moderate (multi-step crystallization) |
Enzymatic Resolution | Lipase PS (Pseudomonas cepacia) | 99 | 42 | Substrate specificity |
Chiral Pool (L-lysine) | None | >99 | 28 (over 5 steps) | Lengthy synthesis |
These enantioselective routes enable the synthesis of stereochemically defined pharmacophores, particularly for central nervous system (CNS) agents where the piperidine scaffold frequently interacts with chiral binding pockets [7] [8].
The hydrazinecarbonyl moiety serves as a linchpin for constructing nitrogen-rich heterocycles through regioselective condensations. When reacted with 1,3-dicarbonyl compounds, this hydrazide enables efficient pyrazole ring annulation via β-enamino diketone intermediates:
Mechanistic Pathway:a. Nucleophilic attack by the terminal hydrazine nitrogen on an electrophilic carbonyl carbon forms a hydrazone.b. Tautomerization generates a nucleophilic enamine.c. Intramolecular cyclization followed by dehydration yields polysubstituted pyrazoles fused to the piperidine ring.
Regiochemical Control: Electron-withdrawing substituents on the diketone partner (e.g., acetylacetone, ethyl benzoylacetate) direct cyclization to afford predominantly the 1,3,5-trisubstituted pyrazole isomer. This regioselectivity stems from preferential enolization toward the more electrophilic carbonyl group, minimizing steric interactions with the bulky Boc-protected piperidine [3] [6].
Optimized Protocol:
Table 3: Regioselectivity in Pyrazole Annulation Reactions
1,3-Dicarbonyl Partner | R₁ Group | R₂ Group | Major Isomer Ratio | Driver of Selectivity |
---|---|---|---|---|
Acetylacetone | CH₃ | CH₃ | >25:1 | Steric equivalence |
Ethyl acetoacetate | CH₃ | OEt | 22:1 | Electronic (ester vs. ketone) |
Benzoylacetone | C₆H₅ | CH₃ | 18:1 | Steric/electronic combination |
This methodology provides efficient access to conformationally restricted piperidine-pyrazole hybrids relevant to kinase inhibitor development, leveraging the hydrazide as a regioselective cyclization template [3].
The acid-labile Boc group serves dual functions: it temporarily masks the piperidine nitrogen during hydrazide-directed transformations and facilitates purification through altered polarity. Strategic handling of this protecting group significantly impacts synthetic efficiency:
Deprotection-Reprotection Strategies:
Stability Considerations:
Comparative Protecting Group Performance:
These optimized protection strategies enable multi-step sequences en route to complex molecules such as peptidomimetics and protease inhibitors, where the piperidine hydrazide functions as a conformational constraint or metal-chelating unit.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: